molecular formula C12H12N2O4S B5149023 2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide

2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide

Cat. No. B5149023
M. Wt: 280.30 g/mol
InChI Key: DEQRGPSFELFOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the thienylbenzamide family and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide has been found to have a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. It has also been found to have neuroprotective properties and can protect against the damage caused by neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide for lab experiments is its potency. This compound has been found to be highly effective in inhibiting the growth of cancer cells and has a wide range of other biochemical and physiological effects. However, one of the main limitations of this compound is its toxicity. Studies have shown that this compound can be toxic to certain types of cells and may have adverse effects on the body if used in high doses.

Future Directions

There are many future directions for the study of 2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide. One of the most promising areas of research is in the development of new cancer treatments. This compound has been found to be highly effective in inhibiting the growth of cancer cells and may have potential as a new cancer therapy. Other future directions for research include the study of this compound's neuroprotective properties and its potential use in the treatment of other diseases such as inflammation and oxidative stress.
Conclusion:
In conclusion, 2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide is a highly potent chemical compound that has a wide range of scientific research applications. This compound has been found to have potent anti-cancer properties, as well as a wide range of other biochemical and physiological effects. While there are limitations to its use in lab experiments, the future directions for research on this compound are promising and may lead to the development of new cancer treatments and other therapeutic applications.

Synthesis Methods

The synthesis method for 2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide involves the reaction of 2-methyl-3-nitrobenzoic acid with thioacetamide in the presence of acetic anhydride. The resulting product is then purified through recrystallization to yield a white solid.

Scientific Research Applications

2-methyl-3-nitro-N-(2-oxotetrahydro-3-thienyl)benzamide has been found to have a wide range of scientific research applications. One of the most notable applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various types of cancer cells.

properties

IUPAC Name

2-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-7-8(3-2-4-10(7)14(17)18)11(15)13-9-5-6-19-12(9)16/h2-4,9H,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQRGPSFELFOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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